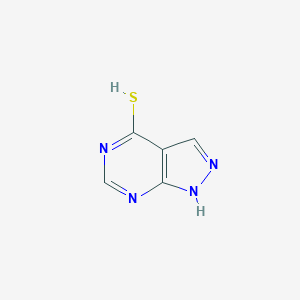

Tisopurine

Descripción general

Descripción

Tisopurine (chemical formula: C₅H₄N₄S, molar mass: 152.18 g/mol) is a uric acid inhibitor primarily used to treat gout and conditions associated with hyperuricemia, such as tumor lysis syndrome and visceral gout . It functions by blocking xanthine oxidase, an enzyme critical in the purine degradation pathway, thereby reducing uric acid synthesis. This compound is structurally classified as a thiopurine analog, sharing mechanistic similarities with other purine metabolism modulators but distinguished by its sulfur-containing heterocyclic core .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 6-mercaptopurina se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 4-amino-1H-pirazolo[3,4-d]pirimidina con disulfuro de carbono en presencia de una base, seguido de acidificación para producir 6-mercaptopurina . Las condiciones de reacción típicamente involucran el uso de solventes como dimetilsulfóxido (DMSO) o agua, con la reacción llevándose a cabo a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de Producción Industrial

En entornos industriales, la producción de 6-mercaptopurina puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear pasos de purificación como recristalización o cromatografía para obtener 6-mercaptopurina de alta pureza adecuada para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Metabolic Activation Pathways

Thiopurines, including azathioprine , 6-mercaptopurine (6-MP) , and 6-thioguanine (6-TG) , undergo complex enzymatic transformations to exert therapeutic effects .

Key Reactions:

-

Azathioprine → 6-Mercaptopurine :

Nonenzymatic cleavage or glutathione S-transferase (GST)-mediated release of 6-MP . -

6-MP → Thioinosine Monophosphate (TIMP) :

Catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT) using 5-phosphoribosyl-1-pyrophosphate (PRPP) : -

TIMP → Thioguanine Nucleotides (TGNs) :

Sequential oxidation by inosine monophosphate dehydrogenase (IMPDH) and amination by guanosine monophosphate synthetase (GMPS) :

Prodrug Conversion Reactions

6-Thioguanosine monophosphate (6sGMP) prodrugs are designed to bypass metabolic resistance in cancer cells :

| Prodrug Type | Activation Mechanism | Key Enzymes/Reagents |

|---|---|---|

| 4-Acetyloxybenzyl | Ester hydrolysis | Intracellular esterases |

| CycloSaligenyl | pH-dependent cleavage | Hydrolysis at physiological pH |

| ProTide | Phosphoramidase cleavage | Carboxylesterases |

Example Reaction (CycloSaligenyl Prodrug) :

Degradation and Stability

Thiopurine metabolites exhibit instability under specific conditions :

Stability Data Table:

| Metabolite | Storage Condition | Degradation (%) | Half-Life |

|---|---|---|---|

| 6-TGN | −20°C (180 days) | 30% | ~120 days |

| 6-MMPN | 4°C (whole blood, 4 days) | 20% | ~7 days |

| 6-TGN | 25°C (RBC lysate, 4 hours) | <5% | Stable |

Critical Factors :

Reactive Pathways and Byproducts

Thiopurines participate in redox reactions due to their thiol group :

-

Oxidation :

-

Methylation :

Thiopurine S-methyltransferase (TPMT) converts 6-MP to 6-methylmercaptopurine (6-MMP) , a hepatotoxic metabolite :

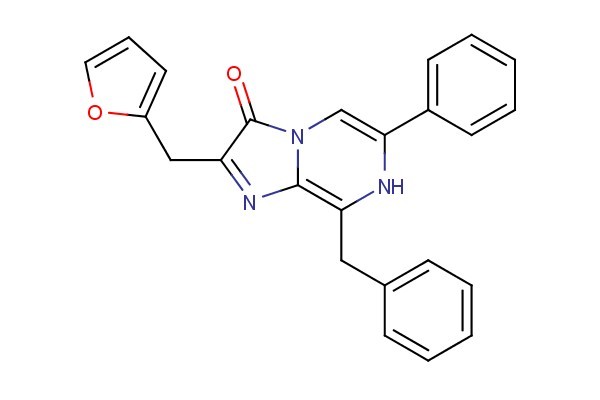

Synthetic Modifications

Recent studies synthesized tricyclic thiopurine analogs with enhanced stability :

Reaction Scheme :

-

Cyclization :

-

Functionalization :

Introduction of sulfur at C-9 improves DNA cross-linking efficacy .

Spectroscopic Confirmation :

Aplicaciones Científicas De Investigación

Inflammatory Bowel Disease (IBD)

Tisopurine is commonly prescribed for patients with IBD, including Crohn's disease (CD) and ulcerative colitis (UC). It is used to maintain remission and reduce the need for corticosteroids. Studies indicate that thiopurines, including this compound, can lead to significant improvements in disease activity and remission rates.

- Efficacy in CD and UC : A systematic review highlighted that thiopurines are effective in achieving steroid-free remission in patients with steroid-dependent UC, with a response rate of 53% compared to 21% for aminosalicylates . In CD, they are shown to reduce surgical needs by approximately 40% .

- Long-term Maintenance : Longitudinal studies indicate sustained remission rates over time, with 91% of patients maintaining remission at 12 months and 38% at 60 months .

Autoimmune Conditions

Beyond IBD, this compound has been explored for other autoimmune disorders such as rheumatoid arthritis and lupus. Its immunosuppressive effects can help manage symptoms and improve quality of life for patients with these chronic conditions.

Pharmacological Mechanisms

This compound works by inhibiting the proliferation of lymphocytes through its active metabolites. The primary mechanism involves interference with nucleotide synthesis, leading to apoptosis of activated T lymphocytes.

- Mechanism of Action : The drug inhibits the Rac1 pathway, which is crucial for T cell activation. This inhibition results in decreased levels of phosphorylated STAT3 (pSTAT3), a transcription factor involved in T cell survival and proliferation .

Genetic Considerations

The metabolism of this compound can vary significantly among individuals due to genetic differences, particularly concerning the thiopurine S-methyltransferase (TPMT) enzyme.

- TPMT Genotyping : Genotyping for TPMT activity is recommended before initiating therapy to predict potential adverse effects such as myelosuppression. Patients with low or intermediate TPMT activity are at higher risk for toxicity .

Case Studies and Clinical Trials

Several studies have documented the effectiveness and safety profile of this compound in clinical settings:

- Combination Therapy : A clinical trial comparing thiopurine-allopurinol therapy versus standard thiopurine therapy showed that the combination was safe and had comparable efficacy. The trial indicated fewer adverse events in the combination group (11% vs. 29%) and less frequent dose adjustments .

- Genetic Impact on Efficacy : A case-control study found that genetic variants in NUDT15 were associated with thiopurine-induced myelosuppression, highlighting the importance of personalized medicine approaches .

Adverse Effects and Monitoring

While this compound is effective, it is not without risks. Common adverse effects include:

- Leukopenia : Occurs in approximately 1.3%–12.6% of patients.

- Hepatotoxicity : Reported in about 4% of cases.

- Pancreatitis : Affects around 3% of patients .

Routine monitoring of blood counts and liver function tests is essential during treatment to mitigate these risks.

Data Tables

| Application Area | Condition | Efficacy Rate (%) | Notable Findings |

|---|---|---|---|

| Inflammatory Bowel Disease | Crohn's Disease | Up to 91 | Reduces surgical needs by ~40% |

| Ulcerative Colitis | 53 | Effective in steroid-dependent cases | |

| Autoimmune Conditions | Rheumatoid Arthritis | Variable | Used as an adjunct therapy |

| Lupus | Variable | Improves quality of life |

Mecanismo De Acción

La 6-mercaptopurina ejerce sus efectos inhibiendo la enzima xantina oxidasa, que participa en la producción de ácido úrico. Al inhibir esta enzima, la 6-mercaptopurina reduce la formación de ácido úrico, lo que reduce sus niveles en el cuerpo y alivia los síntomas de la gota . Además, la 6-mercaptopurina puede inhibir la reductasa de monofosfato de guanosina, lo que afecta la síntesis de trifosfato de adenosina y ácido ribonucleico .

Comparación Con Compuestos Similares

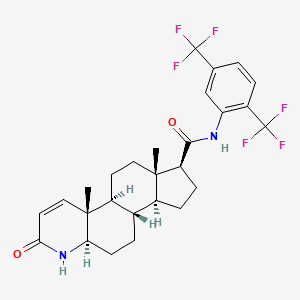

Tisopurine belongs to a broader class of uric acid-lowering agents, which include uric acid inhibitors , uric acid excretors , and uric acid lysers . Below is a comparative analysis of this compound with key analogues:

Uric Acid Inhibitors

| Compound | Mechanism of Action | Key Structural Features | Clinical Efficacy (Uric Acid Reduction) | Common Side Effects |

|---|---|---|---|---|

| This compound | Xanthine oxidase inhibition | Thiopurine analog (C₅H₄N₄S) | ~40–50% reduction in serum uric acid* | Rash, gastrointestinal distress |

| Allopurinol | Xanthine oxidase inhibition | Hypoxanthine analog (C₅H₄N₄O) | ~50–60% reduction | Stevens-Johnson syndrome, hepatotoxicity |

*Data extrapolated from biochemical studies on avian models .

Key Findings :

- Allopurinol has a more established safety profile in humans, whereas this compound is predominantly studied in veterinary contexts (e.g., avian visceral gout treatment) .

Uric Acid Excretors

| Compound | Mechanism of Action | Clinical Use | Efficacy | Risks |

|---|---|---|---|---|

| Probenecid | URAT1 transporter inhibition | Chronic gout | ~30% reduction | Kidney stones, drug interactions |

| Benzbromarone | Dual URAT1/GLUT9 inhibition | Refractory hyperuricemia | ~60% reduction | Hepatotoxicity (black box warning) |

Comparison with this compound :

- Excretors like Probenecid and Benzbromarone increase urinary uric acid elimination, contrasting with this compound’s synthesis-blocking mechanism. This makes excretors preferable for patients with underexcretion but riskier for those with renal impairment .

- This compound’s efficacy (~40–50%) bridges the gap between Probenecid and Benzbromarone but lacks human trial validation .

Uric Acid Lysers

| Compound | Mechanism of Action | Clinical Use | Onset of Action | Limitations |

|---|---|---|---|---|

| Urate oxidase | Converts uric acid to allantoin | Acute tumor lysis syndrome | Rapid (hours) | Immunogenicity, anaphylaxis |

Comparison with this compound :

- Urate oxidase (e.g., Rasburicase) is used for rapid uric acid reduction in emergencies, unlike this compound’s chronic management role .

- This compound’s oral administration offers convenience but cannot match the efficacy of intravenous urate oxidase in acute settings.

Research Findings and Clinical Implications

- Safety: this compound’s thiopurine backbone may confer a lower risk of hypersensitivity reactions compared to Allopurinol, but this remains theoretical without large-scale studies .

Actividad Biológica

Tisopurine is a thiopurine compound primarily used in the treatment of autoimmune diseases and certain types of cancer. Its biological activity is largely attributed to its metabolites, which play crucial roles in therapeutic efficacy and toxicity. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical implications.

Overview of Thiopurines

Thiopurines, including this compound, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are prodrugs that require metabolic activation to exert their therapeutic effects. These compounds are commonly used in the management of inflammatory bowel diseases (IBD) and hematological malignancies. The primary mechanism of action involves the incorporation of thiopurine metabolites into DNA, leading to impaired DNA synthesis and cell apoptosis.

The metabolism of this compound is significantly influenced by genetic polymorphisms in the enzyme thiopurine S-methyltransferase (TPMT). Variations in TPMT activity can lead to differences in drug response and the risk of adverse effects. Patients with reduced TPMT activity are at higher risk for severe myelosuppression when treated with thiopurines due to increased levels of active metabolites such as 6-thioguanine nucleotides (6-TGN) .

Key Metabolites

- 6-Thioguanosine 5′-triphosphate (6-TGTP) : Active metabolite involved in the inhibition of purine synthesis.

- 6-Methylmercaptopurine (6-MMP) : Another metabolite that can contribute to toxicity if present in excessive amounts.

Pharmacogenetics

Pharmacogenetic testing for TPMT before initiating therapy with this compound can help predict patient responses and minimize toxicity. Studies have shown that approximately 10% of patients have low TPMT activity, increasing their risk for adverse effects such as leukopenia and hepatotoxicity .

Adverse Effects

Common adverse effects associated with this compound therapy include:

- Leukopenia : A reduction in white blood cells, increasing infection risk.

- Hepatotoxicity : Elevated liver enzymes indicating liver damage.

- Pancreatitis : Inflammation of the pancreas, which can be severe.

Monitoring metabolite levels, particularly 6-TGN and 6-MMP, is crucial for optimizing therapy and preventing toxicity .

Case Studies

- Inflammatory Bowel Disease : A cohort study involving patients with IBD demonstrated that those with high levels of 6-TGN had better disease control but also faced increased risks for myelosuppression .

- Acute Lymphoblastic Leukemia : In pediatric patients treated with this compound as part of their chemotherapy regimen, TPMT testing was shown to significantly reduce the incidence of severe adverse effects while maintaining therapeutic efficacy .

Research Findings

Recent studies have explored alternative mechanisms through which thiopurines exert their effects beyond DNA incorporation. For instance, it has been found that thiopurines can disrupt RNA-binding protein interactions, suggesting additional pathways for their pharmacological activity . This discovery opens avenues for developing new therapeutic strategies targeting RNA-binding proteins using thiopurine analogs.

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Mechanism of Action | Incorporation into DNA; disruption of RNA-binding proteins |

| Key Metabolites | 6-TGN, 6-TGTP, 6-MMP |

| Adverse Effects | Leukopenia, hepatotoxicity, pancreatitis |

| Pharmacogenetic Testing | Recommended for TPMT activity prior to therapy |

| Clinical Applications | IBD management; leukemia treatment |

Q & A

Basic Research Questions

Q. Q1. What experimental design considerations are critical for initial pharmacological characterization of Tisopurine?

Methodological Answer:

- Controlled Variables: Include dose-response curves (e.g., 0.1–100 μM ranges) with negative/positive controls (e.g., placebo or known purine analogs) .

- Replication: Triplicate experiments with statistical validation (e.g., ANOVA for inter-group variability) .

- Endpoint Selection: Use cell viability assays (MTT/CellTiter-Glo) and metabolite profiling (HPLC/MS) to quantify efficacy and off-target effects .

- Reference: Follow NIH preclinical reporting guidelines for transparency .

Q. Q2. How should researchers address contradictory data in this compound’s metabolic stability across in vitro vs. in vivo models?

Methodological Answer:

- Systematic Review: Conduct a meta-analysis of existing datasets using PRISMA guidelines, focusing on variables like species-specific enzyme expression (e.g., cytochrome P450 isoforms) .

- Contradiction Analysis: Apply Bradford-Hill criteria to assess causality, prioritizing dose-dependent consistency and biological plausibility .

- Model Refinement: Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Advanced Research Questions

Q. Q3. What advanced techniques validate this compound’s target engagement in complex biological systems?

Methodological Answer:

- Biophysical Methods: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .

- Genomic Profiling: CRISPR-Cas9 knockout models to confirm pathway specificity (e.g., purine salvage enzymes) .

- Data Integration: Combine RNA-seq and proteomics (e.g., TMT labeling) to map downstream signaling cascades .

Q. Q4. How can researchers optimize this compound’s scaffold for enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

- Computational Modeling: Use Schrödinger’s QikProp to predict logBB values (>0.3 indicates BBB permeability) .

- Structural Modifications: Introduce halogen atoms or reduce polar surface area (<90 Ų) while retaining potency (IC50 < 1 μM) .

- In Vivo Validation: Employ microdialysis in rodent models to measure unbound brain/plasma ratios .

Q. Q5. What strategies resolve batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time FTIR monitoring during crystallization to ensure purity (>99.5%) .

- Quality Control: Use orthogonal methods (e.g., NMR for structural confirmation, Karl Fischer titration for water content) .

- Documentation: Adhere to ICH Q11 guidelines for critical process parameter (CPP) identification .

Q. Data Interpretation & Reporting

Q. Q6. How should researchers contextualize this compound’s therapeutic index (TI) in preclinical studies?

Methodological Answer:

- TI Calculation: TI = LD50/ED50 (rodent models) with 95% confidence intervals .

- Comparative Analysis: Benchmark against FDA-approved purine analogs (e.g., azathioprine) using Forest plots .

- Limitations: Address species-specific metabolic differences in discussion sections .

Q. Q7. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

- Bliss Independence Model: Calculate synergy scores (ΔBliss > 10% indicates significance) .

- Machine Learning: Apply random forest algorithms to identify predictor variables (e.g., tumor mutational burden) .

- Reporting: Include CONSORT diagrams for in vivo studies .

Q. Ethical & Reproducibility Standards

Q. Q8. How can researchers ensure reproducibility in this compound’s cytotoxicity assays?

Methodological Answer:

- Protocol Standardization: Adopt MISEV guidelines for cell line authentication (STR profiling) .

- Data Deposition: Upload raw flow cytometry files to FlowRepository or MetaboLights .

- Reagent Validation: Use commercial reference standards (e.g., USP-grade) with Certificate of Analysis (CoA) .

Q. Q9. What ethical frameworks govern this compound’s testing in human-derived organoids?

Methodological Answer:

- Informed Consent: Comply with Declaration of Helsinki for donor tissue use .

- Ethical Review: Submit protocols to institutional review boards (IRBs) with risk-benefit analyses .

- Data Anonymization: Remove PHI (protected health information) prior to publication .

Q. Emerging Research Frontiers

Q. Q10. How can AI/ML accelerate this compound’s structure-activity relationship (SAR) optimization?

Methodological Answer:

- Generative Chemistry: Train GANs on ChEMBL datasets to propose novel analogs with predicted IC50 < 100 nM .

- Active Learning: Iteratively refine models using Bayesian optimization and high-throughput screening feedback .

- Validation: Prioritize synthetic accessibility (SAscore < 4) and patentability (novelty per ESPACENET) .

Propiedades

IUPAC Name |

1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOPMWCFSVFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201488 | |

| Record name | Tisopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-23-6 | |

| Record name | Tisopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tisopurine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tisopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tisopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tisopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tisopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TISOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.